4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Boron-ate complex Nucleophilicity Kinetics

Free boronic acids often suffer protodeboronation and boroxine formation under aqueous conditions, compromising yield and reproducibility. This neopentyl glycol-protected arylboronic ester resolves that instability. • 10⁴-fold enhanced nucleophilicity over pinacol ester in boron-ate complex formation. • 98% purity; stored under inert gas at 2-8°C for long-term shelf stability. • Preferred for Ni-catalyzed cross-coupling at kg scale; 6.0% lower formula weight vs pinacol analog reduces raw material input.

Molecular Formula C12H15BO3
Molecular Weight 218.06 g/mol
CAS No. 128376-65-8
Cat. No. B137147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
CAS128376-65-8
Molecular FormulaC12H15BO3
Molecular Weight218.06 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=O
InChIInChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-7H,8-9H2,1-2H3
InChIKeyJUHDMCQVJGHKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Overview


4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS 128376-65-8), systematically named 2-(4-formylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, is a para-substituted arylboronic ester in which the boronic acid functionality of 4-formylphenylboronic acid is protected as a cyclic neopentyl glycol (2,2-dimethyl-1,3-propanediol) ester . This compound belongs to the class of 1,3,2-dioxaborinane benzaldehyde derivatives and serves as a bifunctional building block that combines a reactive aldehyde group with a shelf-stable boronate ester for palladium- or nickel-catalyzed cross-coupling reactions . Commercially available at ≥95–98% purity from suppliers including Apollo Scientific, Bide Pharmatech, Aladdin, and Kanto Chemical, it is stored under inert gas at 2–8 °C and has a predicted boiling point of 350.5 °C at 760 mmHg and a melting point range of 58–68.5 °C [1].

Why This Boronate Differs from Other 4-Formylphenylboron Species


Boron-based nucleophiles bearing the 4-formylphenyl scaffold are not functionally interchangeable because the diol protecting group on boron dictates nucleophilic reactivity, hydrolytic stability, atom economy, and compatibility with specific catalytic systems [1]. The free boronic acid (4-FPBA, CAS 87199-17-5) is prone to protodeboronation and boroxine formation under aqueous basic conditions, while the pinacol ester (CAS 128376-64-7) is substantially less reactive in boron-ate complex formation and less atom-economic in anhydrous cross-coupling [2][3]. The MIDA ester (CAS 1072960-66-7) offers superior bench stability but requires slow-release conditions (aqueous base, heating) to unmask the boronic acid, precluding its use in anhydrous or low-temperature protocols . The neopentyl glycol ester occupies a unique position: it delivers pinacol-surpassing nucleophilicity without the synthetic latency of MIDA boronates, making direct substitution a quantifiable risk to reaction yield, rate, and reproducibility [4].

Quantitative Evidence for This Boronate


Nucleophilic Reactivity Advantage over Pinacol Esters

In a direct kinetic study by Feeney, Berionni, Mayr, and Aggarwal (2015), the nucleophilic reactivity of boron-ate complexes derived from aryl boronic esters was quantified using the Mayr nucleophilicity scale. Neopentyl glycol boronic esters yielded boron-ate complexes that were 10⁴ (10,000) times more reactive toward carbenium ion electrophiles than their pinacol ester counterparts [1]. This 10⁴-fold rate enhancement is attributed to reduced steric hindrance around the boron center in the neopentyl glycol-derived ate complex, which facilitates nucleophilic attack. The same study also ranked ethylene glycol esters similarly, but neopentyl glycol esters offer superior hydrolytic stability compared to ethylene glycol derivatives [1][2].

Boron-ate complex Nucleophilicity Kinetics Neopentyl glycol vs. pinacol

Atom Economy Advantage in Ni-Catalyzed Suzuki–Miyaura Coupling

A 2012 comparative study by the Percec group evaluated four arylboron nucleophiles—boronic acid, potassium trifluoroborate, neopentylglycolboronate, and pinacolboronate—in Ni-catalyzed Suzuki–Miyaura cross-coupling with aryl mesylates and sulfamates [1]. Under anhydrous conditions, the neopentylglycolboronate was found to be more efficient, less expensive on a cost-per-mole basis, and more atom-economic than the pinacolboronate [1][2]. The pinacol ester (C₁₃H₁₇BO₃, MW 232.08) carries a diol protecting group of 100.12 Da (pinacol = 118.18 g/mol), whereas the neopentyl glycol ester (C₁₂H₁₅BO₃, MW 218.06) carries only 86.13 Da (neopentyl glycol = 104.15 g/mol), yielding a 6.0% lower formula weight for the active coupling partner and correspondingly higher atom economy [3]. Competitive kinetic experiments further demonstrated that neopentylglycolboronates outcompeted pinacolboronates in cross-coupling rate under identical conditions [1].

Suzuki–Miyaura cross-coupling Nickel catalysis Atom economy Neopentylglycolboronate vs. pinacolboronate

High-Yield Synthesis Under Mild Conditions

The target compound is accessed by a straightforward room-temperature esterification: 4-formylphenylboronic acid (4.11 g, 27.4 mmol) is dissolved in anhydrous THF (40 mL) under nitrogen, neopentyl glycol (3.14 g, 30.1 mmol, 1.1 equiv) is added, and the mixture is stirred at room temperature for 2 hours . After evaporative removal of solvent, the crude product is dissolved in dichloromethane, washed with water, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to give the target compound as a white solid in 95% yield (5.66 g) . By comparison, the corresponding pinacol ester (CAS 128376-64-7) is typically prepared via palladium-catalyzed borylation of 4-bromobenzaldehyde with bis(pinacolato)diboron at elevated temperature, with reported yields of 93–96% , but requiring a palladium catalyst and inert-atmosphere reflux conditions, which add cost and operational complexity for procurement-scale preparation.

Boronic ester synthesis Neopentyl glycol protection Yield 4-Formylphenylboronic acid

Para-Regioisomer Advantages for Linear Polymers and Drugs

The para-substitution pattern of the formyl group relative to the boronic ester in 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is critical for applications requiring linear, rod-like molecular architectures [1]. In the synthesis of iminoboronate-based chiral dynamic covalent polymers, 4-formylphenylboronic acid derivatives yield linear polymer backbones, whereas the ortho and meta isomers produce bent or kinked architectures that fundamentally alter material properties [1]. Furthermore, 4-formylphenylboronic acid is a key intermediate in the synthesis of the angiotensin II receptor antagonist telmisartan and other para-biphenyl pharmacophores, where the para relationship between the boronic acid and formyl groups is structurally mandatory for the target biaryl framework [2]. The ortho isomer (CAS 95752-86-6) and meta isomer (CAS 1190018-05-3) of the neopentyl glycol ester are commercially distinct compounds with different CAS numbers and cannot substitute for the para isomer in these applications without altering the geometry of the final product [3].

Regiochemistry para-substituted arylboronic ester Polymer synthesis Drug intermediate

Balanced Stability and Reactivity Profile

The protodeboronation study by Lloyd-Jones and co-workers (2021) demonstrated that boronic ester stability under basic aqueous–organic conditions is highly nuanced and that esterification does not universally confer greater stability relative to the free boronic acid [1]. However, the neopentyl glycol ester occupies a practically useful middle ground: it is sufficiently stable to survive aqueous extractive workup (as evidenced by the synthesis protocol employing water washes) and can be purified by standard organic extraction , yet it does not require the thermal or basic slow-release activation needed for MIDA boronates . MIDA boronates (e.g., CAS 1072960-66-7) are indefinitely bench-stable under air and unreactive under standard anhydrous cross-coupling conditions up to 80 °C, requiring aqueous basic conditions to hydrolyze and release the active boronic acid in situ . The free boronic acid (4-FPBA, CAS 87199-17-5) is susceptible to protodeboronation and boroxine formation, necessitating storage at 2–8 °C . The neopentyl glycol ester thus provides a balance: it is stable enough for benchtop handling and aqueous workup under controlled conditions (storage at 2–8 °C under inert gas recommended), while remaining directly reactive in anhydrous cross-coupling without a deprotection step .

Hydrolytic stability Protodeboronation Slow-release MIDA boronate Neopentyl glycol ester

Low-Melting Solid Form for Improved Handling

The physical form of a building block directly impacts its ease of handling, weighing accuracy, and suitability for automated synthesis platforms. The target compound is a white to off-white crystalline solid with a melting point of 58–68.5 °C , compared to the parent 4-formylphenylboronic acid which melts at 237–242 °C . The pinacol ester (CAS 128376-64-7) exhibits a comparable melting range of 55–63 °C , while the MIDA ester (CAS 1072960-66-7) is also a solid at ambient temperature . The dramatically lower melting point of the neopentyl glycol ester versus the free boronic acid (~180 °C difference) reflects the disruption of intermolecular hydrogen bonding networks present in the free boronic acid crystal lattice, resulting in a material that is easier to melt, dissolve, and dispense in automated liquid handlers or parallel synthesis platforms .

Physical form Melting point Handling Solid-state properties

Application Scenarios for This Boronate


Anhydrous Ni-Catalyzed Biaryl Synthesis

In process chemistry settings employing nickel catalysis under strictly anhydrous conditions, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is the preferred boron nucleophile over its pinacol ester counterpart. As demonstrated by the Percec group, aryl neopentylglycolboronates are more efficient, more atom-economic, and less expensive on a per-mole basis than aryl pinacolboronates in Ni-catalyzed cross-coupling with aryl mesylates and sulfamates [7]. The 6.0% lower formula weight of the neopentyl glycol ester directly reduces raw material mass input per mole of product, and the absence of water eliminates competing protodeboronation pathways that plague free boronic acids under aqueous conditions [7]. This scenario is particularly relevant for the kilogram-scale synthesis of para-biaryl pharmacophores such as telmisartan intermediates [3].

1,2-Metalate Rearrangement Chemistry

The 10⁴-fold enhanced nucleophilicity of neopentyl glycol-derived boron-ate complexes over pinacol-derived complexes, as quantified by Feeney, Berionni, Mayr, and Aggarwal [7], makes this compound the reagent of choice for stereospecific 1,2-metalate rearrangement reactions, including lithiation–borylation–protodeboronation sequences . In these transformations, the neopentyl glycol ester provides both the kinetic advantage of accelerated ate complex formation and complete stereoretention during the 1,2-migration step . Laboratories pursuing enantiospecific C–C bond formation via boron-ate rearrangements should procure this specific ester rather than the pinacol analog to achieve practical reaction rates.

Dynamic Covalent Polymer and COF Synthesis

The para relationship between the aldehyde and boronic ester functionalities in 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is structurally essential for the construction of linear iminoboronate dynamic covalent polymers and 2D covalent organic frameworks [7]. The neopentyl glycol protecting group provides sufficient hydrolytic stability for aqueous polymer processing while remaining labile enough to undergo in situ deprotection and boroxine or iminoboronate formation under mildly acidic or dehydrating conditions . Ortho and meta regioisomers (CAS 95752-86-6 and 1190018-05-3, respectively) yield kinked polymer architectures and cannot serve as drop-in replacements [7].

PROTAC Building Block

This compound is explicitly categorized by multiple commercial suppliers—including Calpac Lab and Bide Pharmatech—as a 'Protein Degrader Building Block,' indicating its established use in the synthesis of proteolysis-targeting chimeras (PROTACs) [7]. The bifunctional nature of the molecule (aldehyde handle for linker attachment via reductive amination or imine formation; boronic ester for Suzuki–Miyaura coupling to the target protein ligand) makes it a strategic procurement choice for PROTAC discovery programs. The neopentyl glycol ester form is preferred over the free boronic acid in this context because it minimizes unwanted boronic acid-mediated interactions with proteasome active sites during biological screening of PROTAC intermediates .

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